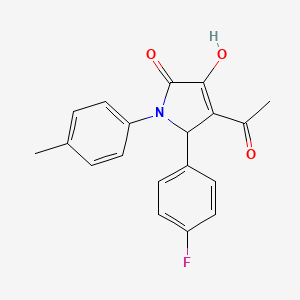![molecular formula C21H22FN3S B5108638 2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methyl-7-(methylthio)quinoline](/img/structure/B5108638.png)
2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methyl-7-(methylthio)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methyl-7-(methylthio)quinoline, commonly known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential in treating various types of cancer, autoimmune disorders, and other diseases.
作用機序
TAK-659 works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathways that regulate cell growth and survival. By inhibiting BTK, TAK-659 prevents the activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and survival. TAK-659 also has immunomodulatory effects, which are mediated through the inhibition of B-cell receptor signaling.
Biochemical and Physiological Effects:
TAK-659 has been found to have several biochemical and physiological effects, including the inhibition of cancer cell growth and survival, the modulation of immune cell function, and the reduction of inflammatory responses. TAK-659 has also been found to have a favorable safety profile, with few adverse effects reported in preclinical and clinical studies.
実験室実験の利点と制限
TAK-659 has several advantages for lab experiments, including its high potency and selectivity, its favorable safety profile, and its ability to inhibit the activity of BTK, a key enzyme involved in the signaling pathways that regulate cell growth and survival. However, there are also some limitations to using TAK-659 in lab experiments, such as its high cost and the need for specialized equipment and expertise to synthesize and purify the compound.
将来の方向性
There are several future directions for research on TAK-659, including the evaluation of its efficacy and safety in clinical trials, the optimization of its synthesis and purification processes, the identification of biomarkers that can predict patient response to treatment, and the development of combination therapies that can enhance its therapeutic potential. Additionally, further research is needed to elucidate the mechanisms underlying its immunomodulatory effects and to explore its potential in treating other diseases beyond cancer and autoimmune disorders.
Conclusion:
In conclusion, TAK-659 is a small molecule inhibitor that has shown promising results in preclinical studies for its potential in treating various types of cancer, autoimmune disorders, and other diseases. Its mechanism of action involves the inhibition of BTK, a key enzyme involved in the signaling pathways that regulate cell growth and survival. TAK-659 has several advantages for lab experiments, including its high potency and selectivity, but also has some limitations, such as its high cost and the need for specialized equipment and expertise to synthesize and purify the compound. There are several future directions for research on TAK-659, including the evaluation of its efficacy and safety in clinical trials and the development of combination therapies that can enhance its therapeutic potential.
合成法
The synthesis of TAK-659 involves several steps, including the reaction of 4-fluoroaniline with piperazine, followed by the reaction of the resulting compound with 4-methyl-7-(methylthio)quinoline. The final product is obtained through purification and isolation processes. The purity and yield of TAK-659 can be optimized through various techniques, such as high-performance liquid chromatography (HPLC) and recrystallization.
科学的研究の応用
TAK-659 has been extensively studied for its potential in treating various types of cancer, autoimmune disorders, and other diseases. In preclinical studies, TAK-659 has shown promising results in inhibiting the growth of cancer cells, including lymphoma, leukemia, and solid tumors. TAK-659 has also been found to have immunomodulatory effects, which make it a potential candidate for the treatment of autoimmune disorders such as rheumatoid arthritis and lupus.
特性
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methyl-7-methylsulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3S/c1-15-13-21(23-20-14-18(26-2)7-8-19(15)20)25-11-9-24(10-12-25)17-5-3-16(22)4-6-17/h3-8,13-14H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFQVAVEWQZJEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)SC)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-methyl-7-methylsulfanylquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(4-chlorophenyl)thio]methyl}-N-[2-(2-fluorophenoxy)ethyl]benzamide](/img/structure/B5108565.png)


![1,1'-[1,6-hexanediylbis(oxy)]bis(4-fluorobenzene)](/img/structure/B5108594.png)
![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5108599.png)
![(1R*,5S*)-6-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane](/img/structure/B5108605.png)
![1-ethyl-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B5108607.png)

![N~2~-{[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetyl}-L-alaninamide](/img/structure/B5108619.png)
![1-[3-(4-methoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5108624.png)
![ethyl 4-{[3-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5108625.png)
![3-chloro-4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-5-methoxybenzaldehyde](/img/structure/B5108630.png)

